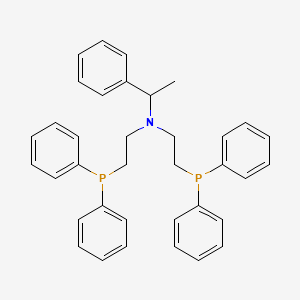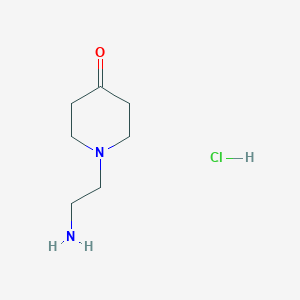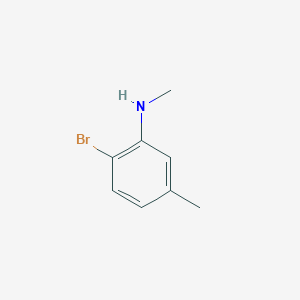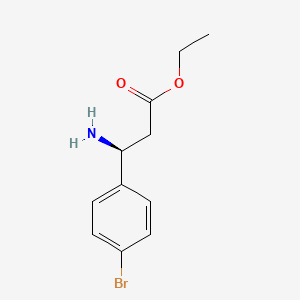
Thulium selenide (TmSe)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thulium selenide is an inorganic compound composed of thulium and selenium. It is known for its unique properties and potential applications in various scientific fields. Thulium selenide typically appears as a light brown or black solid and has the chemical formula TmSe.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thulium selenide can be synthesized through several methods:
- Thulium selenide can be obtained by the direct reaction of thulium and selenium:
Direct Reaction: 2Tm+3Se→Tm2Se3
Another method involves reacting thulium oxide with hydrogen selenide at high temperatures:Reaction with Hydrogen Selenide: Tm2O3+3H2Se→Tm2Se3+3H2O
Thermal Decomposition: Thulium selenide can also be generated through the thermal decomposition of thulium chalcogenolates.
Industrial Production Methods: Industrial production of thulium selenide typically involves high-temperature reactions in controlled environments to ensure purity and consistency. The methods mentioned above can be scaled up for industrial production, with careful control of reaction conditions to optimize yield and quality.
Analyse Chemischer Reaktionen
Types of Reactions: Thulium selenide undergoes various chemical reactions, including:
Oxidation: Thulium selenide can be oxidized to form thulium oxide and selenium dioxide.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: Thulium selenide can participate in substitution reactions with other chalcogenides or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Reactions with halides or other chalcogenides typically require elevated temperatures and inert atmospheres.
Major Products:
Oxidation: Thulium oxide (Tm2O3) and selenium dioxide (SeO2).
Reduction: Elemental thulium and selenium.
Substitution: Various thulium halides or mixed chalcogenides.
Wissenschaftliche Forschungsanwendungen
Thulium selenide has several scientific research applications:
Chemistry: It is used in the study of rare earth chalcogenides and their properties.
Biology and Medicine: Thulium selenide’s unique properties make it a candidate for research in biomedical applications, including imaging and therapy.
Industry: It is used in the development of advanced materials, including semiconductors and thermoelectric materials.
Wirkmechanismus
The mechanism by which thulium selenide exerts its effects depends on its application. In electronic applications, its properties as a semiconductor are crucial. The compound’s interactions with other materials and its ability to conduct electricity are key factors. In biomedical applications, its interactions with biological molecules and cells are of interest, particularly its potential for imaging and therapeutic uses.
Vergleich Mit ähnlichen Verbindungen
Thulium selenide can be compared with other similar compounds, such as:
Thulium oxide (Tm2O3): Used in similar applications but lacks the unique properties of selenides.
Gallium selenide (GaSe): Another selenide with different electronic and optical properties.
Bismuth telluride (Bi2Te3): Known for its thermoelectric properties, it is used in similar applications but has different elemental composition and properties.
Uniqueness: Thulium selenide’s combination of thulium and selenium gives it unique electronic, optical, and chemical properties that make it valuable in various advanced applications.
Eigenschaften
CAS-Nummer |
12039-53-1 |
|---|---|
Molekularformel |
SeTm |
Molekulargewicht |
247.91 g/mol |
IUPAC-Name |
selanylidenethulium |
InChI |
InChI=1S/Se.Tm |
InChI-Schlüssel |
GFKHZESYKBWHEV-UHFFFAOYSA-N |
Kanonische SMILES |
[Se]=[Tm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(4-bromophenyl)propyl]cyclopropanamine](/img/structure/B12089899.png)



![(4S)-4-Cyclohexyl-1-[[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-Proline Phenylmethyl Ester](/img/structure/B12089913.png)






